![molecular formula C14H25B B14637673 9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- CAS No. 53535-83-4](/img/structure/B14637673.png)
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is an organoborane compound widely used in organic chemistry. This colorless solid is known for its role as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Métodos De Preparación
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction conditions often involve the use of tetrahydrofuran (THF) as a solvent. The compound can also be synthesized through the thermal redistribution of 9-n-propyl-9-Borabicyclo[3.3.1]nonane . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- undergoes various types of chemical reactions, including:
Hydroboration: It is widely used in hydroboration reactions, where it adds across double bonds to form organoboranes.
Reduction: It acts as a mild reducing agent for carbonyl compounds, acid chlorides, and alkenes.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidative cleavage and potassium hydroxide (KOH) in aqueous solutions. Major products formed from these reactions include terminal alcohols and various organoboranes .
Aplicaciones Científicas De Investigación
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- involves its role as a hydroboration reagent. The compound adds across double bonds in alkenes, forming organoboranes. This reaction proceeds via a 1,4-hydroboration mechanism, where the boron atom adds to the less substituted carbon atom of the double bond . The resulting organoborane can then undergo further reactions, such as oxidation or substitution, to form various products.
Comparación Con Compuestos Similares
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is unique due to its high regioselectivity and mild reaction conditions. Similar compounds include:
Disiamylborane: Another hydroboration reagent but less thermally stable compared to 9-Borabicyclo[3.3.1]nonane.
Dicyclohexylborane: Used in similar reactions but has different steric properties.
Diisopinocamphenylborane: Known for its use in asymmetric synthesis but is more complex to prepare.
These compounds share similar reactivity but differ in their stability, selectivity, and ease of preparation.
Propiedades
Número CAS |
53535-83-4 |
|---|---|
Fórmula molecular |
C14H25B |
Peso molecular |
204.16 g/mol |
Nombre IUPAC |
9-cyclohexyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H25B/c1-2-6-12(7-3-1)15-13-8-4-9-14(15)11-5-10-13/h12-14H,1-11H2 |
Clave InChI |
WPQWKTXOGRRCFX-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


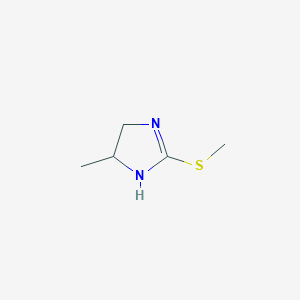
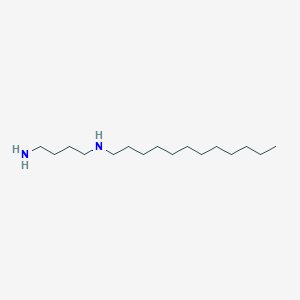
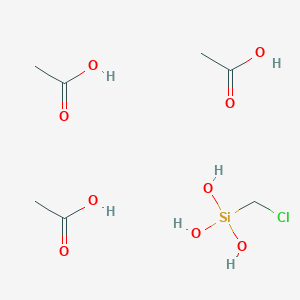
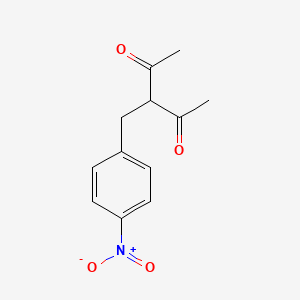
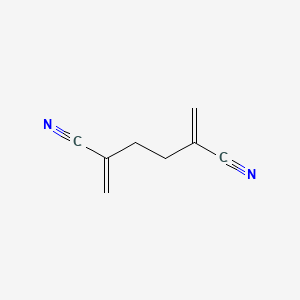
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
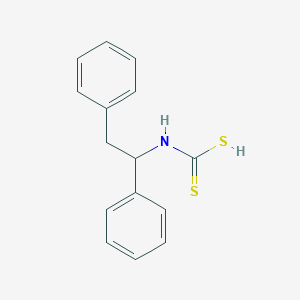
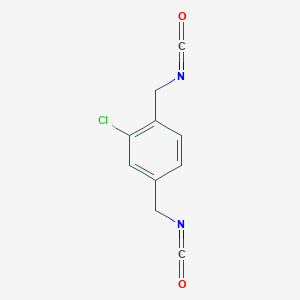
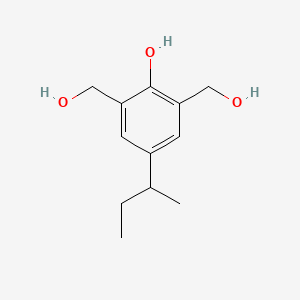
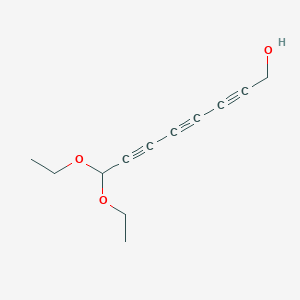
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
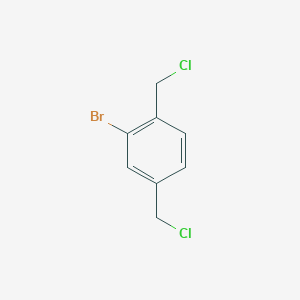
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
